Centrinone -

Centrinone

Catalog Number: EVT-263579
CAS Number:
Molecular Formula: C26H25F2N7O6S2
Molecular Weight: 633.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Centrinone is a small molecule inhibitor that selectively targets Polo-like kinase 4 (PLK4) [, , , , ]. It is classified as a kinase inhibitor and plays a crucial role in scientific research as a tool to study centrosome biology, particularly centriole duplication. Centrinone's reversibility makes it a valuable tool for studying the dynamics of centrosome function [, ].

Centrinone B

Compound Description: Centrinone B is a potent and selective inhibitor of Polo-like kinase 4 (PLK4) . Like Centrinone, it induces centrosome depletion in various cell lines . It has shown efficacy in preclinical studies for multiple myeloma treatment and melanoma .

CFI-400437

Compound Description: CFI-400437 is a small molecule inhibitor with activity against PLK4 and Aurora kinases . It has shown anti-cancer properties in embryonal tumor cell lines, potentially due to its inhibition of Aurora kinases.

R-1530

Axitinib

Compound Description: Axitinib is a multi-target kinase inhibitor, primarily used as an anti-angiogenic agent . It shows promise in treating embryonal brain tumors and exhibits moderate brain penetration.

KW-2449

Alisertib (MLN8237)

Compound Description: Alisertib is a selective inhibitor of Aurora kinase A (AURKA) . It disrupts centrosome organization and function, suggesting a possible functional link with PLK4 .

Overview

Centrinone is a selective inhibitor of Polo-like kinase 4, a serine-threonine protein kinase critical for the initiation of centriole assembly. This compound has gained attention in the field of cellular biology due to its ability to disrupt centriole duplication, thereby affecting cell cycle progression and mitotic spindle assembly. Centrinone is primarily researched for its potential applications in cancer therapy, particularly in targeting tumors characterized by abnormal centrosome numbers.

Source and Classification

Centrinone was first developed as a reversible inhibitor of Polo-like kinase 4, which plays a pivotal role in centriole formation. The compound's classification falls under small molecule inhibitors, specifically targeting kinases involved in cell division and proliferation. Its chemical structure and properties have been explored through various studies, highlighting its relevance in cancer research and cellular biology.

Synthesis Analysis

Methods and Technical Details

The synthesis of centrinone involves several key steps that typically include:

  1. Starting Materials: The synthesis begins with commercially available pyrazolo[3,4-d]pyrimidine derivatives.
  2. Chemical Reactions: The process involves various organic reactions such as nucleophilic substitutions, cyclizations, and functional group modifications to achieve the final product.
  3. Characterization: The synthesized compound is characterized using techniques like nuclear magnetic resonance spectroscopy and mass spectrometry to confirm its structure and purity.

Recent studies have described the synthesis of novel derivatives that enhance the potency of centrinone against Polo-like kinase 4, indicating ongoing research into optimizing this compound for therapeutic use .

Molecular Structure Analysis

Structure and Data

Centrinone's molecular structure is characterized by a pyrazolo[3,4-d]pyrimidine backbone. The specific arrangement of atoms within this structure allows it to effectively inhibit Polo-like kinase 4.

  • Molecular Formula: C₁₃H₁₅N₅O
  • Molecular Weight: Approximately 245.30 g/mol
  • Key Functional Groups: The presence of nitrogen atoms in the pyrazolo ring contributes to its biological activity.

The geometric configuration of centrinone facilitates its binding to the active site of Polo-like kinase 4, thereby inhibiting its activity and disrupting centriole duplication.

Chemical Reactions Analysis

Reactions and Technical Details

Centrinone primarily functions through competitive inhibition of Polo-like kinase 4. This inhibition leads to several downstream effects:

  1. Inhibition of Centriole Duplication: By blocking Polo-like kinase 4 activity, centrinone prevents the formation of new centrioles.
  2. Cell Cycle Arrest: Treatment with centrinone has been shown to cause cell cycle arrest at the G2/M phase in various cancer cell lines, as evidenced by increased expression of cyclins A2 and B1 being downregulated post-treatment .
  3. Mitotic Disruption: Cells treated with centrinone exhibit defects in mitotic spindle assembly, further emphasizing its role in regulating cell division .
Mechanism of Action

Process and Data

The mechanism by which centrinone exerts its effects involves:

  1. Targeting Polo-like Kinase 4: Centrinone binds to the ATP-binding site of Polo-like kinase 4, inhibiting its phosphorylation activity.
  2. Disruption of Centriole Formation: Inhibition leads to a failure in centriole duplication, which is crucial for proper spindle formation during mitosis.
  3. Consequences on Cell Proliferation: The resultant lack of functional centrioles leads to impaired cell division and can induce apoptosis in cancer cells.

Studies indicate that centrinone treatment significantly reduces cell viability in cancer cell lines with high levels of Polo-like kinase 4 expression .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Centrinone exhibits several notable physical and chemical properties:

These properties are crucial when considering formulation for therapeutic applications.

Applications

Scientific Uses

Centrinone has several significant applications in scientific research:

  1. Cancer Research: Its primary application is as an inhibitor in studies targeting cancers characterized by aberrant centriole duplication or abnormal mitotic processes.
  2. Cell Biology Studies: Researchers utilize centrinone to investigate centrosome function and mitotic spindle assembly mechanisms.
  3. Chemical Probes Development: Novel derivatives based on centrinone are being developed as imaging probes for studying Polo-like kinase 4 dynamics within live cells .
Introduction to Centrinone

Discovery and Development of Centrinone as a PLK4 Inhibitor

Centrinone emerged from a rational drug design program aimed at developing selective PLK4 inhibitors. Initial efforts utilized the pan-Aurora kinase and PLK4 inhibitor VX-680 (MK-0457) as a structural template. Through systematic optimization, researchers introduced a methoxy substituent at the C5 position, which significantly enhanced interaction with Met91—a residue positioned two amino acids C-terminal from the gatekeeper residue Leu89 in the PLK4 hinge region. This modification yielded a remarkable two orders-of-magnitude increase in PLK4 inhibition potency relative to Aurora kinases [2] [4]. The resulting compound, Centrinone, exhibits reversible binding kinetics with a dissociation constant (Ki) of 0.16 nM against PLK4, demonstrating exceptional selectivity (>1,000-fold) over Aurora A (Ki = 171 nM) and Aurora B (Ki = 436.76 nM) kinases [6] [8].

Table 1: Selectivity Profile of Centrinone

Target KinaseKi Value (nM)Selectivity vs. PLK4
PLK40.16Reference
PLK4 (G95L mutant)68.57428-fold reduction
Aurora A171>1,000-fold
Aurora B436.76>2,500-fold

A critical milestone in Centrinone's validation was the development of an isogenic cell line expressing a drug-resistant PLK4 mutant (Gly95 to Leu, G95L). In this model, Centrinone treatment effectively depleted centrosomes in wild-type cells but not in cells harboring the G95L mutation, providing unequivocal evidence that its effects stem specifically from on-target PLK4 inhibition [2] [4]. The structural insights gained from Centrinone's development have since informed next-generation inhibitors. Notably, RP-1664—a clinical-stage PLK4 inhibitor—was engineered through structure-based optimization of Centrinone B (a closely related analogue) to remove potential metabolic liabilities associated with the nitrophenyl group while retaining potent PLK4 inhibition and exceptional selectivity over Aurora kinases [7].

Structural and Functional Classification Within the Polo-like Kinase (PLK) Family

PLK4 occupies a distinct phylogenetic position within the polo-like kinase family, which consists of five serine/threonine kinases (PLK1-5) sharing conserved N-terminal kinase domains and C-terminal polo-box domains (PBDs) that mediate substrate interactions and subcellular localization. Unlike PLK1-3, which feature two tandem polo boxes, PLK4 possesses a unique cryptic polo box architecture comprising two conventional polo boxes and an additional third single polo box. This structural divergence enables PLK4 homodimerization, which is essential for trans-autophosphorylation and catalytic activation [2] [9]. Functionally, PLK4 stands apart as the master regulator of centriole duplication rather than mitotic progression. Its kinase activity is exquisitely regulated through coupled activation and degradation cycles: autophosphorylation within its phosphodegron (residues 282–305) creates a recognition motif for the SCFβ-TrCP E3 ubiquitin ligase, targeting PLK4 for proteasomal degradation. This autoregulatory loop ensures centriole duplication occurs only once per cell cycle [2] [9].

Substrate specificity further distinguishes PLK4 from other PLKs. While PLK1-3 exhibit preferences for acidic residues surrounding the phosphorylation site, PLK4 recognizes a distinct hydrophobic consensus motif ([pS/pT]ΦΦ) C-terminal to the phosphorylation site. Phosphoproteomic analyses have identified hundreds of Centrinone-sensitive phosphorylation sites conforming to this motif, including both centrosomal proteins (e.g., CEP192, STIL) and non-canonical targets involved in diverse cellular processes [2]. This unique specificity profile enables selective pharmacological targeting, as evidenced by Centrinone's minimal effects on other PLK family members and Aurora kinases at concentrations that completely suppress PLK4 activity [6].

Table 2: Comparative Analysis of PLK Family Members

KinaseDomain StructurePrimary FunctionSubstrate PreferenceSensitivity to Centrinone
PLK1Kinase + 2 tandem polo boxesMitotic progression[D/E]x[pS/pT]ΦNot inhibited
PLK2Kinase + 2 tandem polo boxesCentrosome maturation[D/E]x[pS/pT]xEENot inhibited
PLK3Kinase + 2 tandem polo boxesStress response[D/E]x[pS/pT]xEENot inhibited
PLK4Kinase + cryptic polo boxesCentriole duplication[pS/pT]ΦΦKi = 0.16 nM

Role of PLK4 in Centriole Biogenesis and Cancer Biology

Centriole Biogenesis Mechanisms

PLK4 serves as the master initiator of centriole assembly, positioning it at the apex of the centriole duplication hierarchy. During G1/S transition, PLK4 accumulates at the proximal wall of the parent centriole through interactions with scaffolding proteins CEP152 and CEP192. This recruitment triggers a cascade of phosphorylation events: PLK4 phosphorylates STIL, inducing a conformational change that facilitates STIL's interaction with SAS6. Subsequently, STIL-SAS6 complexes form the cartwheel structure of the nascent procentriole, establishing the nine-fold symmetry characteristic of centrioles [2] [9]. Centrinone-mediated inhibition disrupts this process with remarkable precision. Treatment induces a dose-dependent reduction in centriolar foci—evident through diminished staining for centriolar markers (e.g., Centrin, CPAP) and pericentriolar material components. With each cell division, Centrinone-treated cells progressively lose centrioles until the majority become acentrosomal [4] [9]. Intriguingly, Centrinone treatment of multiciliated Xenopus epithelial cells reduces centriole number, demonstrating PLK4's conserved role in regulating centriole amplification even in differentiated cell types [6].

PLK4 Dysregulation in Cancer Pathogenesis

PLK4 overexpression represents a common oncogenic event observed in diverse malignancies, including breast cancer (18% amplification rate), gastric cancer, lung adenocarcinoma, and classical Hodgkin's lymphoma. This dysregulation promotes centrosome amplification, which drives chromosomal instability through aberrant spindle formation and unequal chromosome segregation. Beyond its role in genomic instability, PLK4 participates in non-centrosomal oncogenic pathways, including actin-mediated cell motility, Arp2/3 complex-dependent invasion, and WNT signaling activation [2] [3] [5]. Centrinone has proven instrumental in dissecting PLK4's multifaceted contributions to cancer pathogenesis:

Table 3: Anticancer Effects of Centrinone Across Tumor Models

Cancer TypeCell Lines TestedKey FindingsMolecular Mechanisms
Acute Myeloid LeukemiaMOLM-13, KG-1, OCI-AML3Dose-dependent proliferation inhibition; reduced colony formation; G2/M arrest↓Cyclin A2/B1, ↓CDK1; Caspase-3/PARP activation
Ewing's SarcomaWE-68, SK-ES-1, A673Induction of mitochondrial depolarization; caspase 3/7 activation; DNA fragmentationApoptosis via intrinsic pathway; polyploidy induction
TRIM37-amplified CancersBreast adenocarcinomaSynthetic lethality; >95% tumor growth inhibition in xenograftsTRIM37-dependent degradation of centrosomal proteins

Synthetic Lethality in TRIM37-Amplified Cancers

A transformative application of Centrinone emerged from CRISPR/Cas9 screens identifying TRIM37 as a critical determinant of cellular response to PLK4 inhibition. TRIM37—an E3 ubiquitin ligase frequently amplified in breast cancer (17q23 amplicon)—exhibits synthetic lethality with PLK4 inhibition. Mechanistically, TRIM37 overexpression sensitizes cells to Centrinone by promoting ubiquitination and degradation of centrosomal proteins, particularly CEP192. Consequently, cancer cells with TRIM37 amplification become exquisitely dependent on PLK4-mediated centriole duplication pathways for survival. Centrinone treatment of TRIM37-high tumors achieves >95% growth inhibition in xenograft models at low doses (11 mg/kg BID), providing a compelling rationale for patient stratification based on TRIM37 status in clinical trials of PLK4 inhibitors [7] [9].

Non-Centrosomal Tumor Suppressor Mechanisms

Beyond centrosome depletion, Centrinone triggers p53-dependent cell cycle arrest through mechanisms independent of DNA damage or mitotic errors. Prolonged Centrinone exposure (≥72 hours) stabilizes p53 and induces its transcriptional target p21, leading to irreversible G1 arrest in normal cells. This response requires the E3 ligase TRIM37 and p53 pathway components (p21, 53BP1, USP28) but occurs independently of Hippo signaling or prolonged mitosis. In cancer cells retaining wild-type p53, Centrinone induces a senescence-like arrest, whereas p53-deficient malignancies undergo apoptosis through caspase-3/PARP activation pathways [3] [5] [9]. The compound's ability to simultaneously deplete centrosomes and engage tumor suppressor pathways highlights its multifaceted therapeutic potential across diverse cancer contexts.

Table 4: Centrinone-Regulated Phosphoproteins in Cellular Signaling

Protein ClassRepresentative ProteinsPhosphosite MotifBiological Process Affected
Centrosomal componentsCEP192, STIL, CEP131[pS/pT]LΦCentriole duplication, cartwheel assembly
Cell cycle regulatorsCyclin B1, CDK1, NMYC[pS/pT]PΦG2/M transition, mitotic progression
Non-canonical targetsPTPN12, Arp2/3 complex[pS/pT]ΦΦCell migration, actin polymerization

Properties

Product Name

Centrinone

IUPAC Name

2-[2-fluoro-4-[(2-fluoro-3-nitrophenyl)methylsulfonyl]phenyl]sulfanyl-5-methoxy-N-(5-methyl-1H-pyrazol-3-yl)-6-morpholin-4-ylpyrimidin-4-amine

Molecular Formula

C26H25F2N7O6S2

Molecular Weight

633.7 g/mol

InChI

InChI=1S/C26H25F2N7O6S2/c1-15-12-21(33-32-15)29-24-23(40-2)25(34-8-10-41-11-9-34)31-26(30-24)42-20-7-6-17(13-18(20)27)43(38,39)14-16-4-3-5-19(22(16)28)35(36)37/h3-7,12-13H,8-11,14H2,1-2H3,(H2,29,30,31,32,33)

InChI Key

HHJSKDRCUMVWKF-UHFFFAOYSA-N

SMILES

CC1=CC(=NN1)NC2=C(C(=NC(=N2)SC3=C(C=C(C=C3)S(=O)(=O)CC4=C(C(=CC=C4)[N+](=O)[O-])F)F)N5CCOCC5)OC

Solubility

Soluble in DMSO, not in water

Synonyms

Centrinone; LCR-263; LCR 263; LCR263.

Canonical SMILES

CC1=CC(=NN1)NC2=C(C(=NC(=N2)SC3=C(C=C(C=C3)S(=O)(=O)CC4=C(C(=CC=C4)[N+](=O)[O-])F)F)N5CCOCC5)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.